1H-Indole-1-carboxaldehyde, 3-ethyl-
Description
Significance of the Indole (B1671886) Core in Contemporary Chemical Research
The indole framework, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged structure in medicinal chemistry and materials science. chemijournal.com Its prevalence in biologically active molecules, from the essential amino acid tryptophan to potent pharmaceuticals, underscores its importance. chemijournal.com The indole ring system is a versatile building block, readily undergoing functionalization at various positions to create diverse molecular architectures with a wide spectrum of biological activities. researchgate.net This has fueled continuous interest in developing novel synthetic methodologies for creating functionalized indoles. organic-chemistry.org
Strategic Importance of N-Formylated Indoles as Synthetic Intermediates
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis. The formyl group is highly versatile and can participate in numerous reactions, including reductions and the formation of new carbon-carbon or carbon-nitrogen bonds. acs.org It also serves as an effective directing group in C-H bond activation processes. acs.org
While the C3-formylation of indoles is a widely studied and utilized reaction, N-formylation, which places the formyl group on the indole nitrogen, offers a distinct set of synthetic possibilities. N-formylated indoles, such as 1H-Indole-1-carboxaldehyde, 3-ethyl- , serve as valuable intermediates. The N-formyl group can act as a protecting group for the indole nitrogen, modulating its reactivity and allowing for selective transformations at other positions of the indole ring. ekb.eg Subsequently, the formyl group can be removed or transformed into other functional groups, providing a strategic pathway to complex indole derivatives.
The distinction between N-formylated and C-formylated indoles is critical, as they are regioisomers with different chemical properties and reactivity. For instance, the analytical differentiation between 1-alkyl-3-acylindoles and their corresponding 1-acyl-3-alkylindoles can be achieved using techniques like mass spectrometry and infrared spectroscopy, which reveal unique fragmentation patterns and carbonyl stretching frequencies for each isomer. researchgate.net
Overview of Research Trajectories for 1H-Indole-1-carboxaldehyde, 3-ethyl- and Analogous Structures
Direct research specifically detailing the synthesis and applications of 1H-Indole-1-carboxaldehyde, 3-ethyl- is limited in publicly available literature. Much of the available data pertains to its isomer, 1-Ethyl-1H-indole-3-carbaldehyde , where the ethyl and formyl groups are at the N-1 and C-3 positions, respectively. However, research into the N-formylation of related 3-alkylindoles provides a strong basis for understanding the chemistry of the target compound.
A notable study has shown that 3-alkylindoles can be efficiently N-formylated using neat formic acid, yielding the corresponding N-formyl derivatives. tandfonline.com This suggests a viable synthetic route to 1H-Indole-1-carboxaldehyde, 3-ethyl- from 3-ethylindole. The Vilsmeier-Haack reaction, a common method for C-3 formylation of indoles, can, under certain conditions and with specific substrates, lead to N-formylation, although this is less common. chemicalbook.comderpharmachemica.comresearchgate.net
The research trajectory for N-formylated indoles like 1H-Indole-1-carboxaldehyde, 3-ethyl- is primarily focused on their utility as synthetic intermediates. The ability to introduce a formyl group at the nitrogen atom allows for subsequent chemical modifications, leading to a diverse range of indole derivatives that would be difficult to access through other synthetic routes. These derivatives are of interest in the development of new pharmaceuticals and functional materials.
Chemical Data and Properties
Due to the scarcity of specific data for 1H-Indole-1-carboxaldehyde, 3-ethyl- , the following table presents data for its more extensively studied isomer, 1-Ethyl-1H-indole-3-carbaldehyde , to provide a comparative context. It is anticipated that 1H-Indole-1-carboxaldehyde, 3-ethyl- would exhibit distinct physical and spectroscopic properties due to the different placement of the formyl and ethyl groups.
Table 1: Physicochemical and Spectroscopic Data for 1-Ethyl-1H-indole-3-carbaldehyde
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO | organic-chemistry.orgacs.org |
| Molecular Weight | 173.21 g/mol | acs.org |
| CAS Number | 58494-59-0 | organic-chemistry.orgacs.org |
| Appearance | Yellow solid | organic-chemistry.org |
| Melting Point | 99–101 °C | researchgate.net |
| ¹H NMR (DMSO-d₆) δ (ppm) | 9.91 (s, 1H, CHO), 8.34 (s, 1H, H2), 4.30 (q, J = 7.3 Hz, CH₂CH₃), 1.42 (t, J = 7.2 Hz, CH₃) | researchgate.net |
| IR (C=O Stretch) | 1635–1650 cm⁻¹ | researchgate.net |
The infrared spectrum of an N-formyl indole like 1H-Indole-1-carboxaldehyde, 3-ethyl- would be expected to show a characteristic amide carbonyl stretch, which typically appears at a lower frequency (e.g., around 1681 cm⁻¹) compared to the ketone carbonyl stretch of a C-3 formylated indole. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylindole-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-7-12(8-13)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNWSDDTYGTGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574741 | |
| Record name | 3-Ethyl-1H-indole-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83824-08-2 | |
| Record name | 3-Ethyl-1H-indole-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Chemistry of 1h Indole 1 Carboxaldehyde, 3 Ethyl
Reactivity at the Formyl Group (C1-Aldehyde)
The aldehyde functional group at the N1 position is a primary site for various chemical transformations. Its reactivity is somewhat moderated by the electron-donating potential of the indole (B1671886) nitrogen, yet it remains susceptible to nucleophilic attack and condensation reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com Grignard reagents, for instance, can add to the aldehyde to form secondary alcohols after an acidic workup. However, the reactivity of the formyl group in N-acylindoles like 1H-Indole-1-carboxaldehyde, 3-ethyl- can be lower compared to simple aldehydes due to the electron-donating nature of the indole nitrogen. lookchem.com This can sometimes lead to unexpected reaction pathways. For example, studies on the related indole-3-carboxaldehyde (B46971) have shown that Grignard reagents can lead to the formation of bis(indolyl)methane derivatives under certain conditions, highlighting the complex reactivity of the indole system. lookchem.com
A general scheme for nucleophilic addition is as follows:
Step 1: The nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate.
Step 2: Protonation of the alkoxide intermediate, typically during an aqueous workup, yields the corresponding secondary alcohol.
| Nucleophile | Reagent Example | Product Type |
| Organometallic | Ethylmagnesium bromide | Secondary alcohol |
| Hydride | Sodium borohydride (B1222165) | Primary alcohol |
| Cyanide | Hydrogen cyanide | Cyanohydrin |
| This table presents potential nucleophilic addition reactions based on the general reactivity of aldehydes. |
Condensation Reactions for Derivatization (e.g., Schiff Base Formation)
1H-Indole-1-carboxaldehyde, 3-ethyl- can undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. ijacskros.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. ajchem-b.com These reactions are often catalyzed by a small amount of acid. ijpsjournal.com The formation of Schiff bases is a versatile method for derivatizing the indole structure, leading to compounds with a wide range of biological activities. ajchem-b.comnveo.org
The general mechanism for Schiff base formation proceeds in two main stages:
Nucleophilic Addition: The primary amine adds to the aldehyde's carbonyl group, forming an unstable carbinolamine intermediate. ajchem-b.com
Dehydration: The carbinolamine eliminates a molecule of water to form the stable imine product. ajchem-b.com
| Amine | Product (Schiff Base) |
| Aniline | N-((1H-indol-1-yl)methylene)aniline |
| 4-Amino-1,2,4-triazole | 4-(((1H-indol-1-yl)methylene)amino)-1,2,4-triazole |
| Hydrazine | Indole-1-carbaldehyde hydrazone |
| This table illustrates the formation of Schiff bases from the condensation of 1H-Indole-1-carboxaldehyde, 3-ethyl- with various amines. researchgate.net |
Reduction and Oxidation Pathways
The formyl group can be readily reduced to a methyl group or oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3-ethyl-1H-indol-1-yl)methanol, using mild reducing agents like sodium borohydride (NaBH4). libretexts.org More potent reducing agents, such as lithium aluminum hydride (LiAlH4), can also be used. libretexts.org Under certain conditions, such as with NaBH4 in acetic acid, the reaction can proceed further to achieve reductive alkylation of the indole nucleus itself, though this is more commonly observed with indole-3-carboxaldehydes. mdma.ch
Oxidation: Oxidation of the aldehyde group to a carboxylic acid, 1H-indole-1-carboxylic acid, 3-ethyl-, can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). The choice of oxidant must be made carefully to avoid unwanted side reactions on the electron-rich indole ring.
| Transformation | Reagent | Product |
| Reduction | Sodium borohydride (NaBH4) | (3-ethyl-1H-indol-1-yl)methanol |
| Reduction | Lithium aluminum hydride (LiAlH4) | (3-ethyl-1H-indol-1-yl)methanol |
| Oxidation | Potassium permanganate (KMnO4) | 1H-indole-1-carboxylic acid, 3-ethyl- |
| This table summarizes common reduction and oxidation reactions of the formyl group. |
Reactivity of the Indole Nucleus (C2, C3, and Benzenoid Ring)
The N-formyl group significantly influences the reactivity of the indole ring. As an electron-withdrawing group, it deactivates the indole nucleus towards electrophilic attack compared to an N-unsubstituted indole.
Electrophilic Aromatic Substitution Patterns on Indole Derivatives
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, including indoles. masterorganicchemistry.commasterorganicchemistry.com In a typical indole, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. researchgate.net However, the presence of the N-formyl group in 1H-Indole-1-carboxaldehyde, 3-ethyl- alters this reactivity pattern. The electron-withdrawing nature of the formyl group reduces the electron density of the pyrrole (B145914) ring, making it less reactive.
Consequently, electrophilic substitution on N-acyl indoles often requires harsher conditions and may lead to substitution on the benzenoid part of the indole ring (positions C4, C5, C6, or C7). The directing influence of the 3-ethyl group (an ortho-, para-director) and the deactivating N-formyl group will compete to determine the final position of the incoming electrophile. For instance, nitration or halogenation would likely occur at the C5 or C6 position, as these are electronically favored and less sterically hindered. lumenlearning.comlibretexts.org
| Reaction | Reagent | Potential Product(s) |
| Nitration | HNO3/H2SO4 | 3-ethyl-5-nitro-1H-indole-1-carboxaldehyde |
| Bromination | Br2/FeBr3 | 5-bromo-3-ethyl-1H-indole-1-carboxaldehyde |
| Friedel-Crafts Acylation | CH3COCl/AlCl3 | 5-acetyl-3-ethyl-1H-indole-1-carboxaldehyde |
| This table shows predicted outcomes for electrophilic aromatic substitution on 1H-Indole-1-carboxaldehyde, 3-ethyl-, based on general principles of aromatic reactivity. |
N-Substituent Cleavage and Modification Reactions
The N-formyl group is often employed as a protecting group for the indole nitrogen. ekb.eg Its removal, or deprotection, is a crucial step in many synthetic sequences. This deformylation can typically be achieved through hydrolysis under either acidic or basic conditions. researchgate.net
Basic hydrolysis, for example with sodium hydroxide (B78521) in methanol, can effectively cleave the formyl group to regenerate the N-H of the indole, yielding 3-ethyl-1H-indole. Acidic hydrolysis, using dilute acids like HCl, is also a viable method. google.com However, care must be taken as some indole derivatives can be sensitive to strong acidic conditions. google.com Alternative, milder methods have also been developed, such as using N,N'-dimethylethylenediamine (DMEDA) in water or hydroxylamine. researchgate.netgoogle.com
| Condition | Reagent(s) | Product |
| Basic Hydrolysis | NaOH / Methanol | 3-ethyl-1H-indole |
| Acidic Hydrolysis | HCl / H2O | 3-ethyl-1H-indole |
| Amine-mediated | N,N'-dimethylethylenediamine (DMEDA) | 3-ethyl-1H-indole |
| This table outlines common methods for the cleavage of the N-formyl group. |
Functionalization of the C-3 Ethyl Group
The presence of an ethyl group at the C-3 position of the 1H-indole-1-carboxaldehyde core introduces a site for potential functionalization, expanding the synthetic utility of this scaffold. While direct, selective functionalization of the ethyl group of the title compound is a nuanced challenge, related studies on 3-alkylindoles provide a foundation for predicting its reactivity. The electron-rich nature of the indole ring can influence the reactivity of the adjacent alkyl substituent.
Research into the oxidation of 3-methylindole (B30407) (skatole) has shown that the methyl group can be converted to a formyl group. This suggests that the ethyl group of 1H-Indole-1-carboxaldehyde, 3-ethyl- could potentially undergo oxidation to yield a 3-acetyl or a 3-(1-hydroxyethyl) derivative under controlled conditions. The N-formyl group, being electron-withdrawing, would likely modulate the reactivity of the indole nucleus and the C-3 ethyl group compared to an N-unsubstituted indole.
Furthermore, radical-mediated reactions could offer a pathway for the functionalization of the ethyl group. Halogenation at the benzylic position of the ethyl group could be achieved using radical initiators, leading to a 1-(3-(1-haloethyl)-1H-indol-1-yl)methanone intermediate. This halo-derivative would then serve as a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Construction of Polyheterocyclic and Fused Ring Systems
The unique combination of a reactive aldehyde, an electron-rich indole nucleus, and a modifiable C-3 ethyl group makes 1H-Indole-1-carboxaldehyde, 3-ethyl- a valuable synthon for the assembly of more complex molecular architectures, including polyheterocyclic and fused ring systems.
Cycloaddition Reactions and Annulation Strategies
The aldehyde functionality at the C-1 position of the indole nitrogen is a key handle for cycloaddition and annulation strategies. While specific examples utilizing 1H-Indole-1-carboxaldehyde, 3-ethyl- are not extensively documented, the reactivity of related indole-3-carboxaldehydes provides a strong precedent for its potential applications.
One plausible approach involves the [3+2] cycloaddition of an azomethine ylide generated in situ from the N-formylindole. This could be achieved by reacting the aldehyde with an amino acid and a dehydrating agent. The resulting ylide could then react with various dipolarophiles to construct pyrrolidine-fused indole systems. The C-3 ethyl group would be expected to influence the stereochemical outcome of such cycloadditions.
Annulation strategies can also be envisioned starting from the aldehyde. For instance, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, followed by an intramolecular cyclization, could lead to the formation of a fused pyran or pyridine (B92270) ring. The specific reaction conditions and the nature of the active methylene compound would dictate the final heterocyclic system. The following table illustrates potential annulation reactions based on known transformations of similar indole aldehydes.
| Reagent | Reaction Type | Potential Product |
| Malononitrile, Base | Knoevenagel condensation/Cyclization | Dihydropyran-fused indole |
| Ethyl cyanoacetate, Ammonium acetate | Knoevenagel condensation/Hantzsch-type reaction | Dihydropyridine-fused indole |
| Acetylacetone, Piperidine | Knoevenagel condensation/Michael addition/Cyclization | Fused cyclohexenone ring |
These examples, while based on the reactivity of analogous compounds, highlight the potential of 1H-Indole-1-carboxaldehyde, 3-ethyl- as a versatile platform for the synthesis of diverse fused heterocyclic systems.
Intramolecular Cyclization Pathways
The strategic placement of functional groups on the C-3 ethyl substituent can pave the way for intramolecular cyclization reactions, leading to the formation of novel fused ring systems. By first functionalizing the ethyl group, as discussed in section 3.2.3, a variety of intramolecular cyclization pathways can be accessed.
For example, if the ethyl group is converted to a 3-(2-aminoethyl) group, an intramolecular Pictet-Spengler reaction could be initiated with the N-formyl group (or a derivative thereof) to construct a fused β-carboline system. This class of compounds is of significant interest due to their prevalence in natural products and their diverse biological activities.
Alternatively, introduction of a suitable nucleophile at the terminus of the C-3 ethyl chain could facilitate cyclization onto the C-2 position of the indole ring. For instance, a 3-(3-hydroxypropyl)indole derivative, obtained through a multi-step transformation of the ethyl group, could undergo an acid-catalyzed intramolecular Friedel-Crafts type reaction to yield a pyrano[3,4-b]indole system. The N-formyl group would play a crucial role in modulating the nucleophilicity of the indole ring and influencing the feasibility of such cyclizations.
The table below outlines some hypothetical intramolecular cyclization pathways starting from functionalized derivatives of 1H-Indole-1-carboxaldehyde, 3-ethyl-.
| Functionalized Intermediate | Reaction Type | Fused Ring System |
| 3-(2-Aminoethyl)-1H-indole-1-carboxaldehyde | Pictet-Spengler | Tetrahydropyrido[3,4-b]indole |
| 3-(2-Hydroxyethyl)-1H-indole-1-carboxaldehyde | Intramolecular Etherification | Dihydrofuro[3,4-b]indole |
| 3-(2-Carboxyethyl)-1H-indole-1-carboxaldehyde | Intramolecular Friedel-Crafts Acylation | Cyclopent[b]indolone |
Further research into these and other transformation pathways will undoubtedly unlock the full synthetic potential of 1H-Indole-1-carboxaldehyde, 3-ethyl- as a versatile building block in heterocyclic chemistry.
Mechanistic Investigations of Reactions Involving 1h Indole 1 Carboxaldehyde, 3 Ethyl
Reaction Pathway Elucidation and Intermediates Characterization
While specific pathways for 1H-Indole-1-carboxaldehyde, 3-ethyl- are not detailed in the literature, reactions involving indole (B1671886) derivatives often proceed through common intermediates. For instance, in the synthesis of 3-substituted indoles, a proposed mechanism involves the initial base-catalyzed deprotonation of the indole N-H bond. This is followed by a reaction with an aldehyde to form a 3-indolylalcohol intermediate. Subsequent acidification can lead to the formation of an alkylideneindolenine intermediate through the removal of a water molecule.
In reactions such as the Vilsmeier-Haack formylation, which is a common method for preparing indole-3-carboxaldehydes, the reaction proceeds via the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The indole nucleus then acts as a nucleophile, attacking the Vilsmeier reagent to form an iminium ion intermediate, which is subsequently hydrolyzed to yield the aldehyde. While this is for formylation at the C3 position, similar electrophilic substitution mechanisms could be envisaged for reactions at other positions, influenced by the directing effects of existing substituents.
Transition State Analysis and Energy Profiles
Detailed transition state analysis and energy profiles are specific to individual reactions and are typically determined through computational chemistry studies. For the broader class of indole reactions, such as electrophilic substitutions, the stability of the intermediate carbocation (the sigma complex or arenium ion) is a key factor in determining the reaction pathway and its energy profile. The position of substitution is governed by the relative energies of the transition states leading to these intermediates. For N-H indoles, substitution is favored at the C3 position due to the ability of the nitrogen atom to stabilize the positive charge of the intermediate. The presence of an ethyl group at the 3-position and a carboxaldehyde at the 1-position in the target molecule would significantly alter the electronic and steric landscape, thereby influencing the energy profiles of its reactions.
Kinetic Studies of Key Transformations
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders and the elucidation of rate-determining steps. While specific kinetic data for reactions of 1H-Indole-1-carboxaldehyde, 3-ethyl- are not available, studies on related indole syntheses have been performed. For example, the condensation reactions of indoles with aldehydes can be influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. Such studies are crucial for optimizing reaction conditions and understanding the underlying mechanism.
Role of Catalysis in Reaction Mechanisms
Catalysis plays a pivotal role in a wide array of reactions involving indoles. Both acid and base catalysis are frequently employed. For instance, acid-catalyzed reactions of indole with aldehydes can facilitate the formation of electrophilic species and stabilize intermediates. Base catalysis, on the other hand, can be used to deprotonate the indole N-H, increasing its nucleophilicity.
Various types of catalysts have been explored for the synthesis of 3-substituted indoles, including:
Lewis acids and Brønsted acids: To activate electrophiles.
Bases: Such as sodium hydroxide (B78521), to generate nucleophilic indole anions.
Organocatalysts: L-proline has been used to catalyze the synthesis of substituted indolyl-4H-chromene scaffolds.
Transition metal catalysts: Ruthenium(III) chloride has been used as an oxidative catalyst in the formylation of indole.
Phase-transfer catalysts and ionic liquids: These can enhance reaction rates and facilitate greener reaction conditions.
The choice of catalyst can significantly influence the reaction pathway, selectivity, and yield. For 1H-Indole-1-carboxaldehyde, 3-ethyl-, the N-carboxaldehyde group would act as an electron-withdrawing group, deactivating the pyrrole (B145914) ring towards electrophilic attack and influencing the catalytic requirements for its reactions.
Advanced Analytical Methodologies for Structural Elucidation of 1h Indole 1 Carboxaldehyde, 3 Ethyl and Its Derivatives
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the atomic composition and bonding framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides precise information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
For 1H-Indole-1-carboxaldehyde, 3-ethyl-, ¹H NMR spectroscopy confirms the presence and connectivity of all proton-containing groups. The spectrum shows distinct signals for the aldehydic proton, the aromatic protons on the indole (B1671886) ring, and the protons of the N-ethyl group. rsc.org A characteristic singlet for the aldehyde proton (CHO) appears far downfield, typically around δ 9.9-10.0 ppm, due to the deshielding effect of the carbonyl group. rsc.org The protons of the ethyl group exhibit a typical quartet for the methylene (B1212753) (CH₂) and a triplet for the methyl (CH₃) protons, with coupling constants (J) around 7.2-7.3 Hz. rsc.org
¹³C NMR spectroscopy complements the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the aldehyde is highly deshielded and appears as a distinct signal around δ 184.5 ppm. rsc.org The spectrum also resolves the eight aromatic carbons of the indole core and the two carbons of the ethyl substituent, confirming the complete carbon skeleton. rsc.org
Detailed NMR data for 1H-Indole-1-carboxaldehyde, 3-ethyl- are presented below.
Interactive Data Table: NMR Data for 1H-Indole-1-carboxaldehyde, 3-ethyl-
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H | CDCl₃ | 10.01 | s | - | CHO | rsc.org |
| ¹H | CDCl₃ | 8.31 | d | 8.2 | H-4 | rsc.org |
| ¹H | CDCl₃ | 7.75 | s | - | H-2 | rsc.org |
| ¹H | CDCl₃ | 7.38 | t | 7.5 | H-6 | rsc.org |
| ¹H | CDCl₃ | 7.34 | m | - | H-5/H-7 | rsc.org |
| ¹H | CDCl₃ | 7.31 | d | 7.1 | H-7/H-5 | rsc.org |
| ¹H | CDCl₃ | 4.24 | q | 7.3 | N-CH₂CH₃ | rsc.org |
| ¹H | CDCl₃ | 1.56 | t | 7.3 | N-CH₂CH₃ | rsc.org |
| ¹H | DMSO-d₆ | 9.91 | s | - | CHO | |
| ¹H | DMSO-d₆ | 8.34 | s | - | H-2 | |
| ¹H | DMSO-d₆ | 4.30 | q | 7.3 | N-CH₂CH₃ | |
| ¹H | DMSO-d₆ | 1.42 | t | 7.2 | N-CH₂CH₃ | |
| ¹³C | CDCl₃ | 184.47 | - | - | CHO | rsc.org |
| ¹³C | CDCl₃ | 137.55 | - | - | C-7a | rsc.org |
| ¹³C | CDCl₃ | 137.02 | - | - | C-2 | rsc.org |
| ¹³C | CDCl₃ | 125.50 | - | - | C-4 | rsc.org |
| ¹³C | CDCl₃ | 122.89 | - | - | C-6 | rsc.org |
| ¹³C | CDCl₃ | 122.13 | - | - | C-5 | rsc.org |
| ¹³C | CDCl₃ | 118.14 | - | - | C-3 | rsc.org |
| ¹³C | CDCl₃ | 109.98 | - | - | C-7 | rsc.org |
| ¹³C | CDCl₃ | 41.89 | - | - | N-CH₂CH₃ | rsc.org |
| ¹³C | CDCl₃ | 15.05 | - | - | N-CH₂CH₃ | rsc.org |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. In the IR spectrum of 1H-Indole-1-carboxaldehyde, 3-ethyl-, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1650-1700 cm⁻¹. The spectrum would also feature bands for aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the ethyl group just below 3000 cm⁻¹. Unlike its parent compound, 1H-indole-3-carboxaldehyde, the N-ethyl derivative lacks the characteristic N-H stretching band typically seen around 3100-3500 cm⁻¹. spectrabase.com
Raman spectroscopy provides complementary information. Studies on related molecules like 3-ethylindole show characteristic bands for the indole ring vibrations. nih.govmontclair.edu For 1H-Indole-1-carboxaldehyde, 3-ethyl-, strong Raman signals would be expected for the aromatic ring breathing modes and the C=O functional group, allowing for a comprehensive vibrational analysis. nih.govmontclair.edu
High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). For 1H-Indole-1-carboxaldehyde, 3-ethyl-, the molecular formula is C₁₁H₁₁NO, which corresponds to a computed exact mass of 173.084063974 Da. nih.gov
HRMS analysis, often using techniques like electrospray ionization (ESI), would yield an experimental m/z value for the protonated molecule [M+H]⁺ that matches the theoretical value (174.09184) within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass. rsc.org
Diffraction Techniques for Solid-State Structure Determination
While spectroscopic methods define molecular structure in a solution or gas phase, diffraction techniques are required to determine the precise arrangement of atoms and molecules in the solid state.
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. While a specific crystal structure for 1H-Indole-1-carboxaldehyde, 3-ethyl- is not publicly documented, analysis of closely related compounds provides significant insight into its expected solid-state conformation.
The parent compound, 1H-Indole-3-carboxaldehyde, crystallizes in the orthorhombic space group Pca2₁, with the indole ring system being nearly planar. najah.edunih.gov In the crystal lattice, molecules are linked by intermolecular N–H···O hydrogen bonds, forming chains. najah.edunih.gov Another close analog, 1-Vinyl-1H-indole-3-carbaldehyde, crystallizes in the monoclinic system (P2₁/n). researchgate.netnih.gov Its indole ring is also planar, and the study confirms the sp² hybridization of the nitrogen atom. researchgate.netnih.gov
Based on these related structures, it is anticipated that the indole ring of 1H-Indole-1-carboxaldehyde, 3-ethyl- would be planar. X-ray analysis would precisely define the bond lengths, bond angles, and the torsional angles describing the orientation of the N-ethyl and C3-formyl groups relative to the indole plane.
Interactive Data Table: Crystallographic Data for Indole-3-carbaldehyde Derivatives
| Compound | Formula | Crystal System | Space Group | Key Feature | Reference |
| 1H-Indole-3-carbaldehyde | C₉H₇NO | Orthorhombic | Pca2₁ | N-H···O hydrogen bonding forms molecular chains. | najah.edunih.govwikipedia.org |
| 1-Vinyl-1H-indole-3-carbaldehyde | C₁₁H₉NO | Monoclinic | P2₁/n | Planar indole ring; C-H···O interactions stabilize packing. | researchgate.netnih.gov |
When suitable single crystals for X-ray analysis cannot be grown, electron diffraction techniques can be employed. Microcrystal Electron Diffraction (MicroED) can determine high-resolution structures from nanocrystals that are thousands of times smaller than those required for conventional X-ray diffraction. This technique would be a viable alternative for elucidating the solid-state structure of 1H-Indole-1-carboxaldehyde, 3-ethyl- if it only forms microcrystalline powders.
Advanced imaging techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can visualize molecules at the nanoscale on surfaces. These methods could provide insights into how molecules of 1H-Indole-1-carboxaldehyde, 3-ethyl- self-assemble on a substrate, revealing information about its packing and intermolecular interactions in two dimensions, which complements the three-dimensional data from diffraction methods.
Computational and Theoretical Chemistry Studies of 1h Indole 1 Carboxaldehyde, 3 Ethyl
Quantum Chemical Calculations
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
No published data were found regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for 1H-Indole-1-carboxaldehyde, 3-ethyl-. Such calculations are essential for understanding the molecule's kinetic stability, chemical reactivity, and electronic transitions.
Molecular Electrostatic Potential (MEP) Mapping
There are no available Molecular Electrostatic Potential (MEP) maps for 1H-Indole-1-carboxaldehyde, 3-ethyl-. An MEP analysis would be crucial for identifying the electrophilic and nucleophilic sites on the molecule, thereby predicting its interaction with other chemical species.
Conformational Analysis and Molecular Dynamics Simulations
Detailed conformational analyses or molecular dynamics simulations for 1H-Indole-1-carboxaldehyde, 3-ethyl- have not been reported. These studies would provide insight into the molecule's flexibility, stable conformations, and its dynamic behavior over time, which are important for understanding its biological and chemical properties.
Prediction of Reaction Energetics and Pathways
No theoretical studies predicting the reaction energetics or potential reaction pathways involving 1H-Indole-1-carboxaldehyde, 3-ethyl- were identified. Such predictions are vital for designing synthetic routes and understanding the compound's reactivity and degradation mechanisms.
Spectroscopic Property Simulations and Validation with Experimental Data
Simulations of spectroscopic properties (such as IR, Raman, NMR, or UV-Vis) for 1H-Indole-1-carboxaldehyde, 3-ethyl-, and their validation with experimental data, are absent from the current literature. These simulations are necessary to accurately interpret experimental spectra and confirm the molecule's structure.
While computational and theoretical studies are a powerful tool for elucidating the properties of chemical compounds, dedicated research on 1H-Indole-1-carboxaldehyde, 3-ethyl- is required to generate the specific data requested. Future studies employing methods like Density Functional Theory (DFT) would be necessary to populate the data fields outlined above.
Applications of 1h Indole 1 Carboxaldehyde, 3 Ethyl in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
In complex organic synthesis, the strategic use of protecting and directing groups is fundamental to achieving high efficiency and selectivity. 1H-Indole-1-carboxaldehyde, 3-ethyl- serves as an important intermediate by leveraging the dual functionality of the N-formyl group.
Primarily, the N-formyl group acts as a robust protecting group for the indole (B1671886) nitrogen. mdpi.org The indole N-H bond is typically reactive under both acidic and basic conditions and is susceptible to various transformations. mdpi.org By converting the N-H to an N-CHO group, the nucleophilicity and basicity of the indole nitrogen are significantly reduced, allowing chemical modifications to be performed on other parts of the molecule without undesired side reactions at the nitrogen position. While the formyl group is known to be difficult to remove, established protocols, such as those using strong bases like LDA, allow for its cleavage when required, restoring the N-H functionality for subsequent synthetic steps. mdpi.org
Furthermore, N-acyl groups on indoles are known to function as directing groups in C-H functionalization reactions, guiding metallation and subsequent bond formation to specific positions on the indole ring. chim.itrsc.org While the C3-formyl group is well-documented to direct functionalization to the C4 position, N-substituted directing groups typically facilitate reactions at the C2 and C7 positions. chim.itacs.orgnih.gov The N-formyl group in 1H-Indole-1-carboxaldehyde, 3-ethyl- can therefore be utilized to direct the introduction of new substituents at the C2 or C7 positions, which are often difficult to functionalize selectively. This regioselective control makes it a valuable building block for constructing highly substituted indole cores, which are prevalent scaffolds in natural products and pharmaceutical agents like β-carboline alkaloids. nih.gov
Table 1: Synthetic Utility of 1H-Indole-1-carboxaldehyde, 3-ethyl- This table is interactive. Click on the headers to sort.
| Role | Transformation | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Protected Intermediate | Deprotection | LDA, 40-45 °C | Cleavage of N-formyl group to yield 3-ethyl-1H-indole. | mdpi.org |
| Directing Group (Potential) | C2-Arylation (by analogy) | Pd(II) catalyst, oxidant | Introduction of an aryl group at the C2 position. | chim.it |
| Directing Group (Potential) | C7-Alkenylation (by analogy) | Rh catalyst | Introduction of an alkene at the C7 position. | chim.it |
| Building Block | Alkaloid Synthesis Precursor | Multi-step synthesis following deprotection | Used in the pathway to complex indole alkaloids. | nih.gov |
**7.2. Integration into Materials Science Research
The unique electronic and structural characteristics of the 1H-Indole-1-carboxaldehyde, 3-ethyl- scaffold allow for its integration into various domains of materials science, from classical dyes to modern polymers and sensors.
Indole derivatives are foundational components of many synthetic dyes, particularly the cyanine (B1664457) class, which is prized for high extinction coefficients and tunable optical properties. digitellinc.comnih.gov The synthesis of cyanine dyes typically involves the condensation of two nitrogen-containing heterocycles, often indolenium salts, through a polymethine bridge. uni-freiburg.demdpi.com
1H-Indole-1-carboxaldehyde, 3-ethyl- can serve as a key precursor in a modular approach to cyanine dyes. uni-freiburg.de In this role, the compound is not used directly in the condensation step but acts as a stable, protected starting material. The synthetic sequence would involve:
Deprotection: Removal of the N-formyl group to yield 3-ethyl-1H-indole.
N-Alkylation: Reaction of the resulting N-H indole with an alkyl halide to form a quaternary 1-alkyl-3-ethyl-1H-indolium salt. This salt is the activated intermediate required for dye synthesis.
Condensation: Reaction of the indolium salt with a polymethine source, such as malonaldehyde dianilide or a similar reagent, to form the characteristic conjugated system of the cyanine dye. uni-freiburg.de
This multi-step pathway allows for the preservation of the 3-ethylindole core while enabling the necessary transformations for dye formation.
Table 2: Synthetic Pathway from 1H-Indole-1-carboxaldehyde, 3-ethyl- to Cyanine Dyes This table is interactive. Explore the steps of the synthesis.
| Step | Starting Material | Transformation | Product | Purpose |
|---|---|---|---|---|
| 1 | 1H-Indole-1-carboxaldehyde, 3-ethyl- | De-formylation | 3-Ethyl-1H-indole | Unmasking the reactive N-H group. |
| 2 | 3-Ethyl-1H-indole | N-Alkylation (e.g., with R-X) | 1-Alkyl-3-ethyl-1H-indolium salt | Formation of the active indolenium intermediate. |
| 3 | 1-Alkyl-3-ethyl-1H-indolium salt | Condensation | Symmetric or asymmetric cyanine dye | Creation of the final dye chromophore. |
Indole-containing polymers are noted for their favorable properties, including high thermal stability. mdpi.com The incorporation of 1H-Indole-1-carboxaldehyde, 3-ethyl- into polymer science can be envisioned through two primary strategies: its use as a monomer precursor or as a modifying agent for existing polymers.
As a monomer precursor , the compound would first need to be functionalized with a polymerizable group. For example, reaction at the indole ring (e.g., at C5 or C6) could introduce a vinyl or styrenyl group, or the N-formyl group could be replaced with a moiety like an epoxypropyl group. mdpi.com Subsequent polymerization, such as anionic ring-opening polymerization for an epoxy-functionalized monomer, would yield a polymer with 3-ethylindole units tethered to the main chain. mdpi.com These pendant indole groups can enhance the thermal and electrical properties of the resulting material.
Alternatively, the compound can be used for the chemical modification of polymers . Polymers containing reactive functional groups, such as primary amines or hydroxyls, could be reacted with the aldehyde of the N-formyl group under appropriate conditions (e.g., reductive amination) to covalently graft the 3-ethylindole moiety onto the polymer structure. This approach allows for the tuning of a material's surface properties or bulk characteristics without developing a new polymerization process from scratch.
The indole ring is a well-known fluorophore, and its photophysical properties are highly sensitive to the nature and position of its substituents. nih.govresearchgate.net The development of fluorescent probes often relies on the donor-π-acceptor (D-π-A) architecture, where electronic perturbations lead to changes in fluorescence emission. researchgate.net
In 1H-Indole-1-carboxaldehyde, 3-ethyl-, the N-formyl group acts as an electron-withdrawing group, which significantly modifies the electronic structure of the indole π-system. This perturbation, combined with the electron-donating effect of the C3-ethyl group, creates a unique chromophore. Studies on the related 3-formylindole show that the formyl group induces a redshift in the fluorescence spectrum compared to unsubstituted indole. researchgate.net It is expected that an N-formyl group would have a similar or even more pronounced effect.
This compound can serve as a core structure for novel fluorescent probes. Its inherent fluorescence can be modulated by external stimuli, making it a candidate for chemosensors. For instance, the formyl oxygen and the indole π-system could interact with specific metal ions, leading to a detectable change in fluorescence intensity or wavelength. Further synthetic modification of the ring could tune these properties for sensing specific analytes in non-biological contexts, such as detecting trace amounts of water in organic solvents or monitoring changes in solvent polarity. nih.gov
Table 3: Comparison of Photophysical Properties of Indole Derivatives (in vapor/gas phase) This table is interactive. Click on the headers to sort.
| Compound | Max. Fluorescence Wavelength (λ_max fl) | Key Substituent | Electronic Effect | Reference |
|---|---|---|---|---|
| Indole | 305 nm | None | - | researchgate.net |
| 3-Formylindole | >310 nm (shifted to longer wavelength) | C3-Formyl | Electron-withdrawing | researchgate.net |
| 1H-Indole-1-carboxaldehyde, 3-ethyl- | Hypothesized >310 nm | N1-Formyl, C3-Ethyl | Electron-withdrawing (N1), Electron-donating (C3) | - |
Development of Novel Synthetic Reagents and Catalyst Ligands
The reactivity of 1H-Indole-1-carboxaldehyde, 3-ethyl- makes it a platform for the design of specialized reagents and ligands for catalysis. Its utility as a synthetic reagent stems from the directing ability of the N-formyl group, which can be used to create other highly functionalized indole derivatives in a controlled manner.
In the field of catalysis, indole-based scaffolds are incorporated into ligands for organometallic complexes. nih.gov The development of ligands from 1H-Indole-1-carboxaldehyde, 3-ethyl- could proceed by introducing additional donor atoms onto the indole framework. For example, a C-H functionalization reaction at the C2 position, directed by the N-formyl group, could install a phosphine, amine, or thioether group. The resulting molecule would be a bidentate ligand capable of chelating to a transition metal center through the newly introduced donor and another atom, such as the formyl oxygen. Such ligands are critical in homogeneous catalysis for controlling the activity and selectivity of metal catalysts in reactions like cross-coupling or hydrogenation. nih.gov The synthesis of organometallic compounds often relies on the coordination of organic ligands to a metal center, forming stable and reactive complexes. researchgate.netdokumen.pub
Table 4: Potential Ligand Structures Derived from 1H-Indole-1-carboxaldehyde, 3-ethyl- This table is interactive. Explore the potential ligand designs.
| Ligand Type | Position of Functionalization | Added Donor Group | Potential Metal Coordination | Application Area |
|---|---|---|---|---|
| Bidentate | C2 | -PPh₂ (Phosphine) | N, P or O, P | Cross-Coupling Reactions |
| Bidentate | C7 | -NMe₂ (Amine) | N, N or O, N | Hydrogenation, Transfer Hydrogenation |
| Pincer (Tridentate) | C2 and C7 | -PPh₂, -SR | P, N, S or P, O, S | Dehydrogenation, C-H Activation |
Q & A
Q. What strategies improve the reproducibility of indole derivative syntheses across laboratories?
- Methodological Answer :
- Standardized Protocols : Detailed reagent sources (e.g., anhydrous acetonitrile from J&K Scientific) and purity thresholds (>99%) .
- Collaborative Validation : Independent replication by checkers (e.g., Sigma-Aldrich vs. Bide Pharmatech reagents) identifies batch-dependent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
